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Cat. No.: B065475 Get Quote

An In-Depth Technical Guide to 1,3-Benzothiazol-7-ol: Structure, Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 1,3-Benzothiazol-7-ol, a
heterocyclic compound of significant interest to the scientific and drug development community.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for conferring

a wide range of pharmacological activities.[1][2] This document delineates the core chemical

identity of 1,3-Benzothiazol-7-ol, including its IUPAC name and detailed structure. It further

explores its physicochemical properties, provides a detailed, mechanistically-grounded protocol

for its synthesis, and discusses its potential applications as a key building block in the

development of novel therapeutic agents. This guide is intended for researchers, scientists, and

professionals in drug development seeking a thorough understanding of this valuable chemical

entity.

The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a

foundational scaffold in modern medicinal chemistry.[3][4] Its structural rigidity, combined with

the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with a

multitude of biological targets.[5] Consequently, benzothiazole derivatives have been

successfully developed and investigated for a vast spectrum of therapeutic applications,

including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.
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[2][5][6][7] The hydroxylated analogue, 1,3-Benzothiazol-7-ol, represents a particularly

valuable derivative, as the hydroxyl group provides a reactive handle for further chemical

modification, enabling the creation of extensive compound libraries for drug discovery

programs.

Core Chemical Identity of 1,3-Benzothiazol-7-ol
Chemical Structure
1,3-Benzothiazol-7-ol features a bicyclic aromatic system where a benzene ring is fused to the

4 and 5 positions of a 1,3-thiazole ring. The defining feature of this specific isomer is the

hydroxyl (-OH) group substituted at the 7-position of the benzothiazole nucleus. This phenolic

group significantly influences the molecule's electronic properties, solubility, and potential for

hydrogen bonding with biological macromolecules.

Caption: Chemical structure of 1,3-Benzothiazol-7-ol.

IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and

Applied Chemistry (IUPAC) guidelines, is 1,3-Benzothiazol-7-ol.

The numbering of the benzothiazole ring system begins with the sulfur atom at position 1,

proceeds to the nitrogen atom at position 3, and then continues around the benzene ring from

the fusion point.

Physicochemical Properties
While extensive experimental data for 1,3-Benzothiazol-7-ol is not widely published, its

properties can be predicted based on its structure and comparison to the parent compound,

1,3-benzothiazole. The addition of a hydroxyl group is expected to increase the melting point,

boiling point, and aqueous solubility compared to the parent structure due to its ability to

participate in hydrogen bonding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://books.rsc.org/books/edited-volume/2203/chapter/8072333/Synthesis-Properties-and-Biological-Applications
https://pmc.ncbi.nlm.nih.gov/articles/PMC12577756/
https://www.mdpi.com/2624-8549/7/4/118
https://pubmed.ncbi.nlm.nih.gov/34986720/
https://www.benchchem.com/product/b065475?utm_src=pdf-body
https://www.benchchem.com/product/b065475?utm_src=pdf-body
https://www.benchchem.com/product/b065475?utm_src=pdf-body
https://www.benchchem.com/product/b065475?utm_src=pdf-body
https://www.benchchem.com/product/b065475?utm_src=pdf-body
https://www.benchchem.com/product/b065475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Value (1,3-
Benzothiazol-7-ol)

Value (Parent: 1,3-
Benzothiazole)

Reference

Molecular Formula C₇H₅NOS C₇H₅NS -

Molecular Weight 151.19 g/mol 135.19 g/mol [8][9]

Appearance
Expected to be a solid

at room temp.

Colorless to pale

yellow liquid
[3]

Melting Point > 2 °C (Predicted) 2 °C [9]

Boiling Point > 231 °C (Predicted) 231 °C [9]

Density
> 1.238 g/mL

(Predicted)
1.238 g/mL [9]

pKa
~9-10 (Phenolic

proton, predicted)
Not Applicable -

Solubility

Moderately soluble in

polar organic solvents;

slightly soluble in

water.

Very slightly soluble in

water; soluble in

acetone, ethanol.

[8]

Synthesis and Mechanistic Insights
General Synthetic Routes
The most prevalent and versatile method for the synthesis of the benzothiazole core involves

the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a one-

carbon electrophile.[10] Common reagents for this transformation include carboxylic acids,

aldehydes, or acyl chlorides.[3][11]

For the specific synthesis of 1,3-Benzothiazol-7-ol, the key starting material is 2-amino-6-

mercaptophenol. The reaction with formic acid provides the necessary single carbon atom to

form the thiazole ring, yielding the un-substituted C2 position characteristic of the parent ring.

Detailed Experimental Protocol: Synthesis of 1,3-
Benzothiazol-7-ol
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This protocol describes a plausible and robust method for the laboratory-scale synthesis of 1,3-
Benzothiazol-7-ol.

Reaction: 2-Amino-6-mercaptophenol + Formic Acid → 1,3-Benzothiazol-7-ol

Materials:

2-Amino-6-mercaptophenol (1.0 eq)

Formic acid (≥95%, 5-10 eq)

Hydrochloric acid (4 M)

Sodium bicarbonate (Saturated aqueous solution)

Ethanol

Deionized water

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Standard glassware for workup and recrystallization

Procedure:

Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-mercaptophenol (e.g., 1.41

g, 10 mmol).

Reagent Addition: Add formic acid (e.g., 3.8 mL, 100 mmol).

Causality: Formic acid serves as both the reactant (source of C2) and the solvent. Using a

large excess ensures the reaction goes to completion.

Cyclodehydration: Attach a reflux condenser and heat the mixture to reflux (approximately

100-110 °C) with stirring for 2-4 hours.

Causality: Thermal energy is required to drive the condensation reaction between the

amino group and formic acid to form a formamide intermediate, followed by intramolecular
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cyclization (attack by the thiol group) and dehydration to form the aromatic thiazole ring.

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC)

using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

Cooling and Quenching: After the reaction is complete, cool the mixture to room

temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold

water (~100 mL).

Causality: This step precipitates the crude product, which has lower solubility in water than

in formic acid.

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium

bicarbonate until the effervescence ceases and the pH is approximately 7-8.

Causality: Neutralization removes excess formic acid and ensures the phenolic product is

in its neutral form, maximizing its precipitation.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious

amounts of cold deionized water to remove any inorganic salts.

Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in

a minimal amount of hot ethanol and add hot water dropwise until the solution becomes

slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath

to maximize crystal formation.

Causality: Recrystallization is a highly effective method for purifying solid organic

compounds. The choice of an ethanol/water solvent system leverages the product's high

solubility in hot ethanol and low solubility in cold aqueous ethanol.

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield

pure 1,3-Benzothiazol-7-ol.

Synthetic Workflow Visualization
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Reaction Phase Workup & Isolation Purification

1. Combine 2-Amino-6-mercaptophenol
and Formic Acid

2. Heat to Reflux
(100-110 °C, 2-4h)

Cyclodehydration 3. Quench in Ice Water 4. Neutralize with NaHCO₃ 5. Filter Crude Solid 6. Recrystallize from
Ethanol/Water 7. Dry Under Vacuum Pure 1,3-Benzothiazol-7-ol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1,3-Benzothiazol-7-ol.

Characterization
The identity and purity of the synthesized 1,3-Benzothiazol-7-ol would be confirmed using

standard spectroscopic techniques:

¹H NMR: Would show characteristic signals for the aromatic protons on both rings. The

proton at C2 of the thiazole ring would appear as a distinct singlet in the downfield region.

The phenolic -OH proton would be a broad singlet, and its chemical shift may vary with

solvent and concentration.[12][13]

¹³C NMR: Would display seven distinct signals corresponding to the seven carbon atoms in

the molecule.

IR Spectroscopy: Would show a broad absorption band in the 3200-3600 cm⁻¹ region,

characteristic of the O-H stretch of the phenolic group. Absorptions corresponding to C=N

and aromatic C=C stretching would also be present.[12]

Mass Spectrometry: Would show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (m/z = 151.19).[14]

Applications in Research and Drug Development
1,3-Benzothiazol-7-ol is not merely a chemical curiosity; it is a strategic building block for the

development of novel, high-value molecules.

Privileged Scaffold: The benzothiazole core is considered a "privileged structure" because it

can bind to multiple, diverse biological receptors, making it a frequent "hit" in high-throughput
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screening campaigns.[1] Its derivatives are prominent in FDA-approved drugs like Riluzole

(for ALS) and Pramipexole (for Parkinson's disease).[3][6]

Anticancer and Antimicrobial Potential: Numerous studies have demonstrated the potent

anticancer and antimicrobial activities of functionalized benzothiazoles.[15][16][17] The 7-

hydroxy group can act as a key pharmacophoric feature or be used to attach other moieties

to modulate activity and selectivity.

Synthetic Handle for Library Development: The phenolic hydroxyl group is an ideal site for

chemical modification. It can be readily converted into ethers, esters, or other functional

groups, allowing for the rapid generation of a library of analogues. This approach is central to

structure-activity relationship (SAR) studies, where researchers systematically modify a lead

compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion
1,3-Benzothiazol-7-ol is a strategically important heterocyclic compound that combines the

proven biological relevance of the benzothiazole scaffold with the synthetic versatility of a

phenolic hydroxyl group. Its straightforward synthesis and potential for extensive chemical

derivatization make it a valuable starting point for research programs in medicinal chemistry

and drug discovery. A thorough understanding of its chemical properties, synthesis, and

characterization is essential for scientists aiming to leverage this scaffold for the development

of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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